methyl 3-ethyl-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various fields of research and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-ethyl-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diazomethane, where 3-ethyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-ethyl-2-methylbenzoic acid or corresponding ketones.
Reduction: 3-ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-ethyl-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism by which methyl 3-ethyl-2-methylbenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the ethyl and methyl substituents on the aromatic ring.
Ethyl benzoate: Similar but has an ethyl group instead of a methyl group on the ester functional group.
Methyl 3-ethylbenzoate: Similar but lacks the additional methyl group on the aromatic ring.
Uniqueness
Methyl 3-ethyl-2-methylbenzoate is unique due to the presence of both ethyl and methyl substituents on the aromatic ring, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where these substituents play a crucial role.
Properties
CAS No. |
55262-14-1 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.